molecular formula C15H16BrNO2 B8625667 Tert-butyl (5-bromonaphthalen-1-yl)carbamate

Tert-butyl (5-bromonaphthalen-1-yl)carbamate

Cat. No. B8625667
M. Wt: 322.20 g/mol
InChI Key: FAPBBCFKFVRNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160888B2

Procedure details

A second intermediate compound, 5-Bromo-naphthalen-1-ylamine, was produced as follows: To a solution of 5-bromo-naphthalene-1-carboxylic acid (10 g, 40 mmol) in t-BuOH (150 mL) was added Et3N (13.6 mL, 80 mmol) and DPPA (10.5 mL, 48 mmol) successively. After the mixture was stirred at room temperature for 1 h, it was refluxed for 16 h. The solvent was then removed and the residue was purified by chromatography on silica gel to give (5-bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester (8.4 g, 65%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.60 (d, J=6.8 Hz, 1H), 8.55 (d, J=6.6 Hz, 1H), 8.50 (d, J=6.2 Hz, 1H), 8.40 (d, J=6.4Hz, 1H), 8.20 (t, J=6.7Hz, 1H), 8.10 (t, J=6.3 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2C(O)=O.CC[N:17]([CH2:20]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])=CC=1.[CH3:39][C:40]([OH:43])([CH3:42])[CH3:41]>>[C:40]([O:43][C:20](=[O:29])[NH:17][C:7]1[C:8]2[C:3](=[C:2]([Br:1])[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][CH:6]=1)([CH3:42])([CH3:41])[CH3:39]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C2C=CC=C(C2=CC=C1)C(=O)O
Name
Quantity
13.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10.5 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
150 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC=CC2=C(C=CC=C12)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.